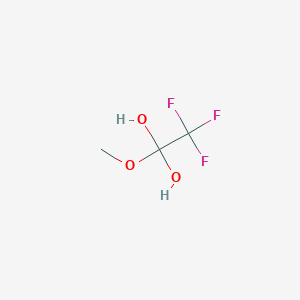

2,2,2-Trifluoro-1-methoxyethane-1,1-diol

Description

Structure

3D Structure

Properties

CAS No. |

58982-47-1 |

|---|---|

Molecular Formula |

C3H5F3O3 |

Molecular Weight |

146.07 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-methoxyethane-1,1-diol |

InChI |

InChI=1S/C3H5F3O3/c1-9-3(7,8)2(4,5)6/h7-8H,1H3 |

InChI Key |

BMYYTIWPCUOKPF-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(F)(F)F)(O)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2,2,2 Trifluoro 1 Methoxyethane 1,1 Diol

Reactions Involving the Geminal Diol Functionality

The geminal diol is the hydrated form of a ketone, and its reactivity is closely linked to the equilibrium with this carbonyl counterpart. The presence of two hydroxyl groups on the same carbon atom opens pathways for dehydration, substitution, and redox reactions.

Dehydration and Carbonyl Reactivity

Geminal diols undergo a reversible dehydration reaction to yield the corresponding carbonyl compound. In the case of 2,2,2-Trifluoro-1-methoxyethane-1,1-diol, this equilibrium lies with methyl trifluoropyruvate.

The position of this equilibrium is profoundly influenced by the substituents on the carbonyl carbon. Electron-donating groups tend to stabilize the carbonyl form, shifting the equilibrium to the left. Conversely, strong electron-withdrawing groups, such as the trifluoromethyl group, destabilize the partial positive charge on the carbonyl carbon, thus favoring the formation of the more stable hydrated gem-diol form. ic.ac.uklibretexts.org This is due not only to the destabilization of the carbonyl compound but also to the stabilization of the hydrate (B1144303) through anomeric effects, where the oxygen lone pairs interact with the antibonding orbitals of the C-CF₃ bond. ic.ac.uk

The enhanced stability of the hydrate form is a general feature for α-trifluoromethyl ketones. For instance, the equilibrium for the hydration of hexafluoroacetone (B58046) lies almost entirely on the side of the gem-diol, whereas for propanone (acetone), the ketone form is heavily favored. ic.ac.uk

Table 1: Influence of Substituents on Carbonyl Hydration Equilibrium

| Carbonyl Compound | Gem-Diol Product | Equilibrium Position | Reason for Equilibrium Position |

|---|---|---|---|

| Acetone (Propanone) | Propane-2,2-diol | Favors carbonyl | Electron-donating methyl groups stabilize the carbonyl. |

| Formaldehyde | Methanediol | Favors hydrate | Lack of stabilizing alkyl groups and small steric hindrance. |

| Hexafluoroacetone | Hexafluoro-2,2-propanediol | Strongly favors hydrate | Powerful electron-withdrawing effect of two CF₃ groups. ic.ac.uk |

| Methyl trifluoropyruvate | This compound | Favors hydrate | Strong electron-withdrawing effect of the CF₃ group. ic.ac.uk |

Etherification and Esterification Reactions at the Hydroxyl Groups

The hydroxyl groups of the gem-diol can, in principle, undergo etherification and esterification reactions typical of alcohols. medcraveonline.commedcraveonline.com However, these reactions are often complicated by the dehydration equilibrium, as the carbonyl form is highly susceptible to nucleophilic attack.

Direct esterification of the diol hydroxyls would typically involve reaction with a carboxylic acid (Fischer esterification) or an acyl halide/anhydride under appropriate catalytic conditions. google.com Similarly, etherification could be achieved through reactions like the Williamson ether synthesis, involving deprotonation of the hydroxyl groups followed by reaction with an alkyl halide.

Research on related fluorinated gem-diols, such as pentafluoro-gem-diols, shows they can react with alcohols to form transient hemiketals, which are intermediates in the formation of ethers or acetals. nih.gov This suggests that this compound could react similarly, with one of its hydroxyl groups being replaced by an alkoxy group from a reacting alcohol.

Oxidation and Reduction Pathways

The oxidation of the gem-diol carbon in this compound is challenging due to its already high oxidation state and the presence of the robust C-CF₃ bond. Synthetic strategies more commonly involve the oxidation of a precursor alcohol to generate the gem-diol structure. nih.gov For instance, the oxidation of a secondary alcohol adjacent to a pentafluorinated carbon can yield the corresponding ketone, which then hydrates to the gem-diol. nih.govacs.org

Reduction reactions primarily involve the carbonyl form, methyl trifluoropyruvate. The highly electrophilic carbonyl carbon is readily reduced by various hydride reagents or through catalytic hydrogenation to yield the corresponding secondary alcohol, 2,2,2-trifluoro-1-methoxy-1-ethanol. The reduction of trifluoromethyl ketones is a common strategy for synthesizing chiral trifluoromethyl-containing alcohols. organic-chemistry.org

Transformations Mediated by the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence profoundly dictates the reactivity of the adjacent carbonyl center. nih.gov

Nucleophilic Attack Adjacent to CF₃

The primary mode of reactivity for the methyl trifluoropyruvate form is nucleophilic addition to the carbonyl carbon. wikipedia.orglibretexts.orgyoutube.com The strong inductive effect of the CF₃ group makes this carbon exceptionally electrophilic and thus highly susceptible to attack by a wide range of nucleophiles. nih.gov This high reactivity has been exploited in various synthetic applications.

For example, ethyl trifluoropyruvate, a closely related compound, undergoes three-component domino cyclization reactions with methyl ketones and amino alcohols. nih.gov These reactions proceed via an initial aldol-type nucleophilic addition of the ketone enolate to the electrophilic carbonyl carbon of the trifluoropyruvate. nih.gov This reactivity allows for the construction of complex heterocyclic structures containing the trifluoromethyl group. nih.govacs.org

Table 2: Examples of Nucleophilic Addition to Trifluoropyruvates

| Trifluoropyruvate Derivative | Nucleophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Ethyl trifluoropyruvate | Methyl ketones (e.g., acetone) | Aldol (B89426) Addition | β-Hydroxy ketone | nih.gov |

| Ethyl trifluoropyruvate | Amino alcohols & Methyl Ketones | Domino Cyclization | γ-Lactam Annulated Oxazacycles | nih.gov |

| Ethyl trifluoropyruvate | (R)-phenylglycinol-based oxazolidine | Diastereoselective Allylation | α-Trifluoromethyl-α-hydroxy ester | acs.org |

| Trifluoromethyl ketones (general) | Aryl ketones (enolate) | Cross-Aldol Reaction | α-Trifluoromethyl tertiary alcohols | rsc.org |

| Trifluoromethyl ketones (general) | Alkylidenepyrazolones (dienolate) | Vinylogous Aldol Reaction | Tertiary trifluoromethyl carbinols | acs.org |

Influence of CF₃ on Reaction Rates and Selectivity

The trifluoromethyl group exerts significant electronic and steric effects that influence both the rate and selectivity of chemical reactions.

Electronic Effects: The potent electron-withdrawing nature of the CF₃ group dramatically increases the rate of nucleophilic addition reactions by enhancing the electrophilicity of the carbonyl carbon. libretexts.orgnih.gov This activation is primarily an inductive effect. nih.gov Reactions that are sluggish with non-fluorinated ketones often proceed readily with their trifluoromethyl analogs.

Steric and Stereochemical Effects: The CF₃ group is sterically larger than a methyl group and can influence the stereochemical outcome of reactions. researchgate.net In nucleophilic additions to the carbonyl, the bulky CF₃ group can direct the incoming nucleophile to the opposite face of the molecule, leading to high diastereoselectivity. nih.govacs.org For instance, in organocatalytic vinylogous aldol reactions, the catalyst activates the trifluoromethyl ketone, and the nucleophile is directed to a specific face, accounting for the observed stereoselectivity. acs.org This control over stereochemistry is crucial in the synthesis of enantiomerically pure, biologically active molecules. acs.org

Reactions of the Methoxyethane Chain

The reactivity of this compound is largely characterized by the interplay between its hydroxyl and methoxy (B1213986) groups, which are both attached to the same carbon atom. This hemiacetal structure is a key determinant of its chemical behavior.

Cleavage Reactions of the Ether Linkage

The carbon-oxygen bond of the methoxy group in this compound is susceptible to cleavage, primarily through hydrolysis. This reaction is characteristic of hemiacetals and results in the regeneration of the parent aldehyde and alcohol. cymitquimica.com

The equilibrium for this process lies significantly towards the stable hemiacetal, a consequence of the strong electron-withdrawing nature of the adjacent trifluoromethyl group. This stability makes the free trifluoroacetaldehyde (B10831) less readily available. The hydrolysis can be catalyzed by both acids and bases, with the mechanism proceeding through protonation of the ether oxygen in acidic conditions, making it a better leaving group, or deprotonation of the hydroxyl group in basic conditions, facilitating the elimination of the methoxide (B1231860) ion.

While specific kinetic data for the acid- and base-catalyzed cleavage of this particular hemiacetal is not extensively documented in publicly available literature, the general principles of acetal (B89532) and hemiacetal hydrolysis apply. The rate of cleavage is dependent on factors such as pH, temperature, and the presence of catalysts.

Functional Group Interconversions on the Carbon Backbone

The carbon backbone of this compound serves as a platform for various functional group interconversions, primarily leveraging its ability to act as a stable source of trifluoroacetaldehyde.

One of the most notable applications is in carbon-carbon bond-forming reactions. For instance, it reacts smoothly with enamines and imines, derived from methyl ketones, to produce β-hydroxy-β-trifluoromethyl ketones in high yields. This reaction proceeds without the need for a catalyst and demonstrates the utility of the hemiacetal as a trifluoromethyl-containing building block in organic synthesis.

Furthermore, the hydroxyl group of the hemiacetal can be a site for further reactions. While specific examples for this particular compound are not widespread, analogous hemiacetals can undergo reactions such as etherification or esterification under appropriate conditions. The reactivity of the hydroxyl group is, however, influenced by the electronic effects of the trifluoromethyl and methoxy groups.

Reaction Kinetics and Thermodynamics of Transformations

The transformations of this compound are governed by fundamental kinetic and thermodynamic principles. The stability of the hemiacetal and the rates of its interconversions are of particular interest.

Rate Studies of Equilibrium Processes

The central equilibrium for this compound is its formation from and decomposition to trifluoroacetaldehyde and methanol (B129727). In aqueous methanol solutions, this compound also exists in equilibrium with its corresponding hydrate, 2,2,2-trifluoroethane-1,1-diol.

A study by Guthrie in 1975 investigated the hydrate-hemiacetal equilibrium for trifluoroacetaldehyde. It was found that the equilibrium between the hydrate and the hemiacetal is readily observable, while the concentration of the free carbonyl compound is often unobservably low. cdnsciencepub.com This indicates that the equilibrium strongly favors the hydrated and hemiacetal forms.

Thermodynamic Stabilities of Reaction Products

The thermodynamic stability of this compound is a key feature influencing its reactivity. The presence of the highly electronegative trifluoromethyl group significantly stabilizes the hemiacetal structure compared to its non-fluorinated counterparts. This increased stability is attributed to the inductive electron-withdrawing effect of the fluorine atoms, which polarizes the C-C bond and strengthens the C-O bonds of the hemiacetal.

While specific experimental values for the enthalpy and entropy of formation for this compound are not found in the surveyed literature, the general principles of fluorine-containing organic compounds suggest a lower ground state energy and thus higher thermodynamic stability. This stability is a crucial factor in its utility as a synthetic reagent, allowing for the controlled release of the otherwise volatile and highly reactive trifluoroacetaldehyde. The products of its reactions, such as the β-hydroxy-β-trifluoromethyl ketones, also benefit from the thermodynamic stability imparted by the trifluoromethyl group.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For 2,2,2-Trifluoro-1-methoxyethane-1,1-diol, the presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive NMR investigation.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the methoxy (B1213986) and methine protons. The methoxy group (-OCH₃) typically appears as a singlet around 3.37 ppm. The methine proton (-CH(OH)₂) signal is observed further downfield, around 5.30 ppm, and appears as a quartet due to coupling with the three neighboring fluorine atoms of the trifluoromethyl group. The hydroxyl protons (-OH) are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbon of the methoxy group resonates at a characteristic chemical shift. The carbon of the trifluoromethyl group (CF₃) is typically observed as a quartet due to the one-bond coupling with the three fluorine atoms. The geminal diol carbon (-C(OH)₂) also exhibits a characteristic chemical shift, which is influenced by the attached hydroxyl and methoxy groups, as well as the trifluoromethyl group. Due to the electron-withdrawing nature of the trifluoromethyl group, this carbon signal is expected to be shifted downfield.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the three equivalent fluorine atoms of the trifluoromethyl group give rise to a single resonance. The chemical shift of the CF₃ group in such environments typically falls within the range of -70 to -80 ppm relative to a standard reference such as CFCl₃. This signal will appear as a doublet due to coupling with the vicinal methine proton.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -OH | Variable | Singlet (broad) | - |

| ¹H | -CH (OH)₂ | ~5.30 | Quartet | ~4.2 |

| ¹H | -OCH ₃ | ~3.37 | Singlet | - |

| ¹³C | -C F₃ | Quartet | ||

| ¹³C | -C H(OH)₂ | |||

| ¹³C | -OC H₃ | |||

| ¹⁹F | -CF ₃ | ~-75 to -80 | Doublet |

2D NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning NMR signals and confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling between the methine proton and the hydroxyl protons (if not exchanging too rapidly) and, more importantly, would show a clear correlation between the methine proton and the protons of the methoxy group if any long-range coupling exists, although this is less likely. The primary utility would be to confirm the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. For this compound, this experiment would definitively link the methine proton signal to the geminal diol carbon signal and the methoxy proton signals to the methoxy carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Modes of the Geminal Diol and Trifluoromethyl Groups

Geminal Diol Group: The geminal diol moiety gives rise to several characteristic vibrations. A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations of the diol are expected to appear in the fingerprint region, generally between 1000 and 1200 cm⁻¹.

Trifluoromethyl Group: The trifluoromethyl group has strong and characteristic IR absorptions. The symmetric and asymmetric C-F stretching vibrations are particularly intense and typically occur in the range of 1100-1350 cm⁻¹. The CF₃ deformation modes are found at lower wavenumbers.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Geminal Diol | O-H Stretch | 3200-3600 | Strong, Broad |

| Geminal Diol | C-O Stretch | 1000-1200 | Medium to Strong |

| Trifluoromethyl | C-F Asymmetric Stretch | ~1280 | Very Strong |

| Trifluoromethyl | C-F Symmetric Stretch | ~1150 | Very Strong |

| Methoxy | C-H Stretch | 2850-2960 | Medium |

| Methoxy | C-O Stretch | ~1100 | Medium to Strong |

Hydrogen Bonding Interactions

The presence of two hydroxyl groups in the geminal diol structure allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions can significantly influence the position and shape of the O-H stretching band in the IR spectrum. A broad O-H band suggests the presence of extensive hydrogen bonding. In dilute solutions in non-polar solvents, it might be possible to observe a sharper band corresponding to free (non-hydrogen-bonded) O-H groups at higher wavenumbers (around 3600 cm⁻¹).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

For this compound, electron ionization (EI) would likely lead to significant fragmentation due to the instability of the molecular ion. The molecular ion peak, if observed, would be at m/z 130. A prominent fragmentation pathway would involve the loss of a water molecule (H₂O, 18 Da) from the geminal diol, leading to a fragment ion at m/z 112. Another likely fragmentation is the loss of a methoxy radical (•OCH₃, 31 Da), resulting in an ion at m/z 99. Cleavage of the C-C bond could lead to the formation of the stable trifluoromethyl cation (CF₃⁺, m/z 69), which is often a characteristic peak for trifluoromethyl-containing compounds. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments, providing further confidence in the structural assignment.

X-ray Crystallography of Crystalline Derivatives or Analogues

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its nature as a hydrate (B1144303), analysis of crystalline analogues provides invaluable, definitive structural information. nih.gov The study of a closely related compound, 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol, offers significant insight into the likely solid-state behavior of such trifluorinated gem-diols. researchgate.net

Interactive Table: Crystallographic Data for an Analogue

The gem-diol functionality is a potent hydrogen bond donor. In the solid state of the analogue 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol, the hydroxyl groups are expected to be primary participants in forming extensive hydrogen bonding networks. These interactions, where a hydrogen atom is shared between the oxygen atoms of the diol and acceptor atoms (such as the nitrogen of the isoquinoline (B145761) ring or oxygen atoms of adjacent molecules), are the dominant forces dictating the crystal packing. Such networks create a stable, supramolecular architecture that defines the macroscopic properties of the crystal. The trifluoromethyl group, being a poor hydrogen bond acceptor, would likely engage in weaker dipole-dipole or van der Waals interactions.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral as the central carbon atom is bonded to two identical hydroxyl groups. However, if one of the hydroxyl groups were to be replaced by a different substituent, or if the methoxy group were replaced by a chiral alkoxy group, the resulting derivative would be chiral. The analysis of such chiral derivatives would necessitate the use of chiroptical spectroscopy.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a sample. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light differently, resulting in CD spectra that are equal in magnitude but opposite in sign.

Should a chiral derivative of this compound be synthesized and resolved into its enantiomers, CD spectroscopy would be the ideal method to determine the enantiomeric excess (e.e.) of a given sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a sample to that of a pure enantiomeric standard, the e.e. can be accurately and rapidly quantified. This technique is fundamental in stereoselective synthesis and the characterization of optically active compounds. researchgate.net

Stereochemical Aspects of 2,2,2 Trifluoro 1 Methoxyethane 1,1 Diol and Its Derivatives

Intrinsic Chirality and Prochirality Considerations

The carbon atom corresponding to the aldehyde group in the parent molecule, trifluoroacetaldehyde (B10831) (fluoral), is prochiral. researchgate.netlibretexts.org This means that while this sp2-hybridized carbon is not a stereocenter itself, it can be converted into one in a single step, for instance, through a nucleophilic addition reaction. The two faces of the carbonyl plane are enantiotopic and can be designated as Re and Si. The ability of a chiral reagent or catalyst to differentiate between these two faces is the foundation of enantioselective synthesis using this building block. libretexts.org

When trifluoroacetaldehyde reacts with methanol (B129727), it forms the chiral hemiacetal 2,2,2-trifluoro-1-methoxyethanol. The central carbon (C1) is bonded to four different groups: a hydrogen atom, a hydroxyl group (-OH), a methoxy (B1213986) group (-OCH3), and a trifluoromethyl group (-CF3). This makes the hemiacetal an intrinsically chiral molecule that exists as a pair of enantiomers. However, it is typically used as a racemic mixture in synthesis.

In many reactions, the hemiacetal exists in equilibrium with the aldehyde form, especially under catalytic conditions. Therefore, the crucial stereochemical consideration is often the prochiral nature of the transiently formed trifluoroacetaldehyde, which becomes the target for asymmetric transformations. researchgate.netrsc.org Asymmetric reactions involving prochiral trifluoromethylated substrates represent a vital method for accessing chiral trifluoromethylated compounds. researchgate.net

Diastereoselective and Enantioselective Synthesis of Derivatives

The construction of stereogenic centers bearing a CF3 group has been extensively explored through diastereoselective and enantioselective reactions. nih.gov These methods often rely on the use of chiral catalysts or auxiliaries to control the formation of new stereocenters with high fidelity.

A wide array of chiral catalysts has been successfully employed to achieve high stereoselectivity in reactions involving trifluoromethylated substrates. These include metal complexes and organocatalysts, which activate the substrates and create a chiral environment for the reaction.

Chiral Metal Catalysts : Complexes of transition metals with chiral ligands are widely used. For example, chiral BINOL-derived titanium(IV) complexes have been effective in asymmetric Friedel-Crafts reactions with fluoral. acs.org Rhodium-bis(phosphine) catalysts, such as those using the WingPhos ligand, have been developed for the coupling of arylboroxines with trifluoromethyl ketimines. nih.gov Similarly, chiral Schiff bases and ruthenium complexes have been used for the enantioselective alkynylation of trifluoromethyl ketones. researchgate.net

Chiral Organocatalysts : Organocatalysis has emerged as a powerful tool for these transformations. BINOL-derived chiral phosphoric acids are effective for the coupling of indoles with aldimines generated in situ from trifluoroacetaldehyde hemiacetal. nih.gov Bifunctional catalysts, such as quinine-derived squaramides or thioureas, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating highly enantioselective additions to trifluoromethyl ketimines and ketones. acs.orgrsc.orgrsc.org

Chiral Auxiliaries : An alternative strategy involves the temporary attachment of a chiral auxiliary to the substrate. The inherent chirality of the auxiliary directs the stereochemical course of the reaction. For instance, chiral imines derived from acetophenone (B1666503) and (R)-1-phenylethylamine have been used to achieve the asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones from trifluoroacetaldehyde ethyl hemiacetal. rsc.org

The table below summarizes selected examples of chiral catalysts and auxiliaries used in the stereoselective synthesis of derivatives.

| Chiral Catalyst/Auxiliary | Reaction Type | Substrate | Enantioselectivity (% ee) / Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|

| BINOL-derived Phosphoric Acid | Friedel-Crafts Alkylation | Trifluoroacetaldehyde hemiacetal-derived imine and Indoles | High ee | nih.gov |

| Takemoto-type Thiourea (B124793) | Cross-Aldol Reaction | Aryl ketones and Heteroaromatic trifluoromethyl ketone hydrates | Good to high ee | rsc.org |

| Quinine-derived Squaramide | Thiol Addition | Acyclic trifluoromethyl ketimines | Up to 99% ee | rsc.org |

| (R)-1-phenylethylamine | Carbon-Carbon Bond Formation | Trifluoroacetaldehyde ethyl hemiacetal and Chiral imine | Good ee (S:R = 80.1:19.9) | rsc.org |

| Chiral BINOL-Ti(IV) Complex | Friedel-Crafts Reaction | Fluoral | High ee | acs.org |

| Bifunctional Thiourea/Squaramide | Vinylogous Aldol (B89426) Reaction | Alkylidenepyrazolones and Trifluoromethyl ketones | Excellent d.r., up to 84% ee | acs.org |

The control of stereocenter formation is achieved through specific interactions within the transition state, which is orchestrated by the chiral catalyst or auxiliary. Bifunctional organocatalysts, for example, can pre-organize the reactants through non-covalent interactions like hydrogen bonding. acs.org

A proposed transition-state model for the reaction between an alkylidenepyrazolone and a trifluoromethyl ketone catalyzed by a thiourea-based catalyst illustrates this principle. The basic quinuclidine (B89598) moiety of the catalyst deprotonates the nucleophile, while the thiourea part activates the ketone's carbonyl group via hydrogen bonding. This dual activation orients the nucleophile to attack a specific prochiral face of the ketone (e.g., the Si-face), leading to the observed stereoselectivity. acs.org

In metal-catalyzed reactions, the chiral ligand creates a defined three-dimensional space around the metal center. The substrates coordinate to the metal in a specific orientation, which exposes one prochiral face to the nucleophilic attack. The electronic properties and steric bulk of the ligand are critical in determining the efficiency and selectivity of the process. acs.org Furthermore, in reactions involving imines, controlling the initial E/Z geometry of the imine can be crucial, as different isomers may lead to opposite enantiomers of the product. nih.gov

Stereochemical Outcome Analysis of Reactions

The analysis of stereochemical outcomes provides insight into reaction mechanisms and the factors governing selectivity. Key aspects include the retention or inversion of a pre-existing stereocenter and the influence of kinetic versus thermodynamic control.

While many syntheses focus on creating a new stereocenter from a prochiral substrate, other reactions involve the transformation of a molecule that is already chiral. In these cases, the reaction can proceed with either retention or inversion of the original configuration, or with racemization.

A notable example is the synthesis of secondary β-trifluoromethyl alcohols. This can be achieved through a two-step, one-pot process starting with an acyl chloride. First, a nickel-catalyzed asymmetric reductive cross-coupling is used to create a chiral α-trifluoromethylated ketone with high enantioselectivity. The subsequent reduction of the ketone to the corresponding alcohol proceeds with excellent diastereoselectivity and, importantly, with complete retention of the enantiopurity of the newly formed stereocenter. nih.gov This demonstrates that the second reaction step does not disturb the configuration established in the first, allowing for the synthesis of products with two adjacent stereocenters in a controlled manner.

When a reaction can lead to two or more different stereoisomeric products (diastereomers), the product ratio can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control : Under kinetic control, the major product is the one that is formed the fastest. This product corresponds to the reaction pathway with the lowest activation energy. Kinetically controlled reactions are typically run at low temperatures for short periods to prevent the system from reaching equilibrium. wikipedia.orgyoutube.com

Thermodynamic Control : Under thermodynamic control, the major product is the most stable one. This outcome is favored under conditions that allow the initial products to equilibrate, such as higher temperatures and longer reaction times. The final product distribution reflects the relative Gibbs free energies of the products. wikipedia.orglibretexts.org

A classic example illustrating this principle is the Diels-Alder reaction between cyclopentadiene (B3395910) and furan. At room temperature, the reaction is under kinetic control and yields the less stable endo isomer as the main product. However, at higher temperatures and after long reaction times, the equilibrium favors the formation of the more stable exo isomer, the thermodynamic product. wikipedia.org

In the context of asymmetric synthesis, any catalytic reaction that produces an enantiomerically enriched product must be, at least in part, under kinetic control. This is because a pair of enantiomers has identical stability (Gibbs free energy), and under true thermodynamic control, a racemic mixture would inevitably be formed. wikipedia.org Therefore, the success of enantioselective catalysis hinges on the catalyst's ability to lower the activation energy for the formation of one enantiomer significantly more than for the other, ensuring that one is formed much faster.

| Control Type | Favored Conditions | Activation Energy (Ea) | Product Stability | Outcome |

|---|---|---|---|---|

| Kinetic | Low temperature, short reaction time | Lower | Less stable product may form | Fastest-forming product dominates |

| Thermodynamic | High temperature, long reaction time (allows equilibrium) | Higher (for the more stable product) | Most stable product forms | Most stable product dominates |

Mechanistic Investigations of Reactions Involving 2,2,2 Trifluoro 1 Methoxyethane 1,1 Diol

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2,2,2-Trifluoro-1-methoxyethane-1,1-diol are largely governed by the interplay of its functional groups: a stable geminal diol, a methoxy (B1213986) group, and a highly electron-withdrawing trifluoromethyl group. The trifluoromethyl group significantly influences the stability and reactivity of the adjacent carbon center. wikipedia.orgquora.com Unlike simple geminal diols, which are often transient intermediates in equilibrium with the corresponding carbonyl compound, the strong electron-withdrawing nature of the CF3 group stabilizes the diol form, making this compound a relatively stable and isolable compound. wikipedia.org

Reactions are likely to proceed through pathways common to geminal diols and hemiacetals, namely dehydration and substitution reactions. A primary reaction pathway is the acid- or base-catalyzed elimination of water to form the corresponding α-methoxy-trifluoroacetaldehyde.

Plausible Reaction Intermediates:

Oxocarbenium Ion: In the presence of an acid catalyst, protonation of one of the hydroxyl groups, followed by the loss of a water molecule, would lead to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is a key species in the dehydration to the corresponding aldehyde and in substitution reactions where other nucleophiles are present.

Alkoxide Formation: Under basic conditions, deprotonation of a hydroxyl group would form an alkoxide. This intermediate could then facilitate the elimination of the second hydroxyl group or the methoxy group, depending on the reaction conditions.

Role of Catalysts and Solvents in Reaction Mechanisms

Acid-Catalyzed Processes: Acid catalysis is expected to be a primary mode of promoting reactions of this compound. libretexts.orgpearson.com The mechanism for acid-catalyzed dehydration would likely involve the following steps:

Protonation of one of the hydroxyl groups by an acid catalyst (e.g., H₃O⁺).

Elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

Deprotonation by a water molecule or a conjugate base to yield the α-methoxy-trifluoroacetaldehyde.

Base-Catalyzed Processes: Base catalysis would proceed through a different mechanism, likely an E1cB-like (Elimination Unimolecular conjugate Base) pathway due to the electron-withdrawing trifluoromethyl group which increases the acidity of the hydroxyl protons.

Deprotonation of a hydroxyl group by a base (e.g., OH⁻) to form an alkoxide intermediate.

Elimination of the second hydroxyl group as a hydroxide (B78521) ion, facilitated by the electron-donating character of the negatively charged oxygen. This step is generally less favorable for a poor leaving group like hydroxide.

The table below summarizes the expected catalytic effects.

| Catalyst Type | Key Intermediate | Expected Outcome |

| Acid (e.g., H₂SO₄) | Oxocarbenium ion | Dehydration, Substitution |

| Base (e.g., NaOH) | Alkoxide | Deprotonation, Potential Elimination |

The choice of solvent is critical in dictating the reaction pathway and rate for reactions involving this compound, especially when charged intermediates are formed.

Polar Protic Solvents (e.g., water, methanol): These solvents are expected to facilitate reactions that proceed through polar or ionic intermediates, such as the formation of an oxocarbenium ion in acid-catalyzed pathways. Their ability to solvate both cations and anions through hydrogen bonding would stabilize the transition states leading to these intermediates.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but less so for anions. They would favor reactions where a positive charge is developed, such as Sₙ1-type substitutions proceeding through an oxocarbenium ion.

Nonpolar Solvents (e.g., hexane, toluene): Reactions involving charged intermediates would be significantly slower in nonpolar solvents due to the lack of stabilization of these high-energy species.

The following table illustrates the hypothetical effect of solvent polarity on the rate of an acid-catalyzed dehydration reaction.

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (Hypothetical) |

| Water | 80.1 | Very High |

| Methanol (B129727) | 32.7 | High |

| Acetonitrile | 37.5 | Moderate |

| Dichloromethane | 9.1 | Low |

| Toluene | 2.4 | Very Low |

Transition State Analysis and Energy Landscapes

The transition state for the formation of the oxocarbenium ion would involve the elongation of the C-O bond of the leaving water molecule and a partial positive charge development on the carbon atom, which is stabilized by the lone pairs of the remaining oxygen atoms (from the second hydroxyl and the methoxy group).

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. fiveable.me For reactions involving this compound, several labeling experiments could provide mechanistic clarity:

¹⁸O-Labeling: Synthesizing the diol with ¹⁸O-labeled hydroxyl groups and then subjecting it to acid-catalyzed dehydration in unlabeled water would help determine whether the reaction is intermolecular or intramolecular. If the resulting aldehyde contains ¹⁸O, it would suggest an intramolecular process.

Deuterium (B1214612) Labeling: Replacing the hydroxyl protons with deuterium (forming -OD groups) could be used to probe for kinetic isotope effects in base-catalyzed reactions. A significant primary kinetic isotope effect would suggest that the deprotonation of the hydroxyl group is the rate-determining step.

Radical Chemistry Pathways

While ionic pathways are expected to dominate the reactivity of this compound, the presence of C-H bonds and the potential for homolytic cleavage under specific conditions (e.g., photolysis, presence of radical initiators) means that radical chemistry cannot be entirely ruled out.

A potential radical pathway could involve the abstraction of the hydrogen atom from the carbon bearing the hydroxyl and methoxy groups. The resulting radical could then undergo further reactions. However, the high bond dissociation energy of the C-H bond adjacent to multiple oxygen atoms and a trifluoromethyl group might make this process less favorable compared to ionic pathways. General studies on radical additions to fluorinated olefins suggest that fluorinated compounds can participate in radical reactions. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, ab initio methods, MP2, Coupled Cluster)

Quantum chemical calculations are fundamental tools for predicting molecular properties with high accuracy. Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster theory are standard approaches for these investigations.

The optimization of the molecular geometry to find the lowest energy conformation is a standard first step in computational studies. For a molecule like 2,2,2-Trifluoro-1-methoxyethane-1,1-diol, with several rotatable bonds, a thorough conformational analysis would be necessary to identify the most stable conformers. This would involve mapping the potential energy surface by rotating around the C-C, C-O, and O-H bonds. While general principles of conformational analysis are well-established, specific studies detailing the preferred conformations of this diol, and the energetic barriers between them, are not readily found in the literature.

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. However, predicted vibrational frequencies and spectroscopic data for this compound have not been specifically reported in the searched scientific literature.

Thermochemical Properties and Stability Analysis

The stability of a molecule can be assessed through the calculation of its thermochemical properties.

Potential isomerization or tautomerism is an important aspect of a molecule's chemistry. For this compound, one could envision tautomerism involving the hydroxyl protons. The relative energies of different isomers and tautomers would be determined through computational calculations. At present, there is no specific literature detailing the isomerization energies or tautomeric equilibria for this compound.

The standard enthalpy of formation is a key thermodynamic property. It can be estimated using group contribution methods or calculated with higher accuracy using quantum chemical methods. While databases and predictive tools for thermochemical data exist, specific, experimentally validated or high-level computationally derived enthalpies of formation for this compound are not available in the reviewed sources.

Electronic Structure and Bonding Analysis

Understanding the electronic structure provides insights into the bonding, charge distribution, and reactivity of a molecule. Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can reveal details about intramolecular interactions, such as hydrogen bonding, which would be expected in a diol. Specific studies applying these analytical methods to probe the electronic characteristics and bonding in this compound are not documented in the available literature.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to its chemical and physical properties. For this compound, the presence of highly electronegative fluorine and oxygen atoms is expected to create a highly polarized structure.

Theoretical calculations can generate electrostatic potential maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack. In this compound, the highest positive charge density is anticipated to be localized on the hydrogen atoms of the hydroxyl groups, while the most negative regions are expected around the oxygen and fluorine atoms. This charge separation is a key determinant of the molecule's intermolecular interactions.

Table 1: Hypothetical Atomic Charges for this compound (Note: This data is illustrative and would be derived from quantum chemical calculations.)

| Atom | Calculated Partial Charge (e) |

|---|---|

| C (CF3) | +0.85 |

| C (Diol) | +0.60 |

| O (Methoxy) | -0.55 |

| O (Hydroxyl 1) | -0.70 |

| O (Hydroxyl 2) | -0.70 |

| F (Average) | -0.30 |

| H (Hydroxyl) | +0.45 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized "Lewis-like" description of the electronic structure, which is useful for interpreting hyperconjugative and steric effects. ekb.egfluorine1.ru

Reaction Mechanism Modeling

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. escholarship.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

To understand how this compound might participate in a chemical reaction, for instance, a dehydration or substitution, computational methods are used to locate the transition state (TS) structures. A transition state represents the highest energy point along the reaction coordinate.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes.

Kinetic Simulations and Rate Constant Calculations

From the energies of the reactants and the transition state, the activation energy barrier for a reaction can be calculated. This energy barrier is a critical factor in determining the reaction rate. Using transition state theory, it is possible to compute theoretical rate constants.

Kinetic simulations can model the behavior of a system of molecules over time, providing insights into reaction kinetics under various conditions. For fluorinated ethers and similar compounds, such simulations can help predict decomposition pathways or reactivity with other species. acs.orgacs.org

Table 2: Illustrative Calculated Kinetic Parameters for a Hypothetical Reaction (Note: This data is for demonstration purposes and requires specific reaction modeling.)

| Parameter | Calculated Value |

|---|---|

| Activation Energy (Ea) | 25.5 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 28.0 kcal/mol |

| Calculated Rate Constant (k) at 298 K | 1.2 x 10-4 s-1 |

Solvent Effects in Computational Chemistry

Chemical reactions are most often carried out in a solvent, which can have a profound impact on reaction pathways and rates, especially for polar reactions. researchgate.net Computational models must account for these effects to provide realistic predictions.

Continuum Solvation Models (e.g., PCM, SMD)

Continuum solvation models are an efficient way to incorporate solvent effects in quantum chemical calculations. q-chem.comq-chem.com In these models, the solute molecule is placed in a cavity within a continuous medium characterized by the dielectric constant of the solvent.

The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEFPCM), are widely used. nih.govruc.dk The Solvation Model based on Density (SMD) is another popular model that includes corrections for non-electrostatic effects such as cavitation, dispersion, and solvent structure, often providing more accurate solvation free energies. ruc.dkechemi.com For a polar molecule like this compound, accurately modeling the solvent environment is critical for predicting its behavior in solution. arxiv.org

Explicit Solvent Molecule Interactions

The presence of highly electronegative fluorine atoms in the trifluoromethyl group is known to influence the stability of gem-diols, such as the diol functionality in the target molecule, especially in aqueous solutions. libretexts.org Computational studies on other fluorinated diols have explored the structure and thermodynamics of their hydration shells. acs.org These studies indicate that both dispersion and electrostatic interactions play a significant role in stabilizing the arrangement of water molecules around fluorinated chains. acs.org

Given the absence of specific research data, a quantitative description and detailed data tables regarding the explicit solvent molecule interactions of this compound cannot be provided at this time.

Synthesis and Exploratory Reactivity of Derivatives and Analogues

Design and Synthesis of Structurally Modified Analogues

The synthetic exploration of analogues of 2,2,2-Trifluoro-1-methoxyethane-1,1-diol is a key area of research, aiming to modulate the compound's reactivity, stability, and potential applications. This involves systematic modifications to its core structure.

Variation of the Methoxy (B1213986) Group (e.g., ethoxy, propoxy)

A primary and logical modification involves the substitution of the methoxy group with larger alkoxy groups. The synthesis of these analogues, such as 2,2,2-Trifluoro-1-ethoxyethane-1,1-diol and 2,2,2-Trifluoro-1-propoxyethane-1,1-diol, can be envisioned through the reaction of the corresponding alcohol with a suitable trifluoroacetyl derivative. The rationale behind this modification is to investigate the steric and electronic effects of the alkoxy group on the stability of the geminal diol and its subsequent reactivity.

| Analogue | R-Group | Synthetic Precursor (Alcohol) |

| 2,2,2-Trifluoro-1-ethoxyethane-1,1-diol | -CH₂CH₃ | Ethanol |

| 2,2,2-Trifluoro-1-propoxyethane-1,1-diol | -CH₂CH₂CH₃ | Propan-1-ol |

| 2,2,2-Trifluoro-1-isopropoxyethane-1,1-diol | -CH(CH₃)₂ | Propan-2-ol |

This table presents a conceptual design for analogues with varied alkoxy groups.

Modification of the Fluorine Substitution Pattern

Altering the fluorine substitution on the methyl group presents a more challenging synthetic endeavor but offers significant insights into the role of fluorine in stabilizing the geminal diol. Analogues with difluoro or monofluoro substitution would allow for a systematic study of the impact of the number of fluorine atoms on the hydrate's stability and acidity. The synthesis of these compounds would likely require bespoke fluorinated building blocks.

Introduction of Additional Functional Groups

The incorporation of other functional groups, such as amines, amides, or esters, into the analogue structure could dramatically expand the chemical space and potential applications. For instance, introducing a primary amine could lead to the formation of intramolecular hydrogen bonds, influencing the conformation and reactivity of the molecule. The synthetic strategies for these modifications would need to be carefully designed to be compatible with the sensitive geminal diol moiety.

Exploration of Novel Reactivity Patterns in Derivatives

The derivatives of this compound are expected to exhibit unique reactivity owing to the presence of the electron-withdrawing trifluoromethyl group and the two hydroxyl groups. Key areas of exploration include their behavior as precursors to highly reactive trifluoroacetylketenes. researchgate.net These intermediates are valuable in cycloaddition reactions for the synthesis of complex trifluoromethylated heterocycles. researchgate.net Furthermore, the acidity of the hydroxyl protons is expected to be significantly enhanced by the adjacent trifluoromethyl group, making these diols interesting candidates for catalysis or as ligands for metal complexes.

Comparative Studies with vicinal Diol and Ether Analogues

To better understand the unique properties of the geminal diol structure, comparative studies with its vicinal diol and ether analogues are crucial. For instance, comparing the reactivity of this compound with 3,3,3-Trifluoro-1,2-propanediol (a vicinal diol) and 1,1,1-Trifluoro-2-methoxyethane (an ether) would highlight the specific contributions of the geminal diol functionality. These studies could involve measuring pKa values, assessing hydrogen bonding capabilities, and comparing their reactivity in specific chemical transformations.

Synthesis of Polymer-Supported Analogues and their Reactivity

Immobilizing analogues of this compound onto a solid support, such as a polymer resin, offers several advantages, including ease of separation and potential for recyclable reagents or catalysts. The synthesis of such polymer-supported analogues could be achieved by linking a suitably functionalized analogue to the polymer backbone. The reactivity of these supported analogues could then be explored in various chemical transformations, with a focus on their efficiency and recyclability.

Advanced Research Applications in Chemical Synthesis and Materials Science

A Versatile Building Block in Complex Molecule Synthesis

The utility of 2,2,2-Trifluoro-1-methoxyethane-1,1-diol as a building block stems from its capacity to introduce valuable fluorinated motifs into larger, more complex molecules. researchgate.netnih.govnih.govnbinno.com Its structural components can be strategically leveraged in multi-step synthetic sequences.

Introduction of Fluorinated Functionalities

The primary application of structures related to this compound is in the introduction of the trifluoromethyl (CF₃) group. Research has demonstrated that trifluoroacetaldehyde (B10831) hydrate (B1144303), a closely related analogue, serves as an atom-economical source of the trifluoromethyl anion (CF₃⁻) for the nucleophilic trifluoromethylation of carbonyl compounds. nih.govnih.govresearchgate.net This reaction provides a direct pathway to α-trifluoromethyl alcohols, which are important structural motifs in pharmaceuticals and agrochemicals.

The mechanism involves the deprotonation of the hydrate, which then fragments to release a CF₃⁻ anion and a formate (B1220265) byproduct. nih.gov Given that this compound is the hydrate of a hemiacetal, it is expected to undergo a similar reaction, releasing the CF₃⁻ anion upon treatment with a suitable base. nih.govacs.org This makes it a valuable reagent for incorporating the CF₃ group, which is known to significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govnih.govelsevierpure.com

Precursor to Chiral Fluorinated Compounds

The synthesis of chiral organofluorine compounds is a significant challenge in synthetic chemistry. nih.gov Building blocks like this compound offer a strategic entry point for asymmetric synthesis. The central carbon atom, bonded to both hydroxyl groups, is prochiral.

Through enantioselective catalysis, it is conceptually feasible to differentiate the two hydroxyl groups or to use the compound in reactions that generate a new stereocenter with high enantiomeric excess. For instance, a chiral catalyst could facilitate a selective reaction at one of the hydroxyls, or the diol could be used as a nucleophile in an asymmetric addition reaction, thereby constructing a fluorinated stereogenic center. This approach is crucial for the development of single-enantiomer drugs, where specific stereochemistry is essential for therapeutic efficacy. nih.gov

Potential as a Component in Specialized Solvent Systems

The unique combination of functional groups in this compound suggests its potential utility in specialized solvent systems, where its properties could facilitate specific chemical transformations or enhance material performance.

Non-Aqueous Media for Specific Reactions

Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are known for their unique solvent properties, including high ionizing power, strong hydrogen-bond-donating ability, and low nucleophilicity. researchgate.netacs.orgwikipedia.orgrsc.org These characteristics allow them to promote reactions that might otherwise require harsh reagents or metal catalysts.

As a fluorinated diol, this compound would share some of these properties. The two hydroxyl groups can act as strong hydrogen-bond donors, while the electron-withdrawing trifluoromethyl group enhances their acidity and reduces their nucleophilicity compared to non-fluorinated diols. mdpi.com This combination could make it a useful medium or co-solvent for reactions involving cationic intermediates or those that benefit from the stabilization of anionic transition states. acs.org Its distinct polarity and potential for low water miscibility could also be advantageous in specific separation or reaction systems. p2infohouse.org

Electrolyte Co-solvent Research (drawing parallels with fluorinated ethers)

In the field of energy storage, particularly lithium batteries, fluorinated ethers have emerged as highly promising co-solvents for electrolytes. rsc.org They offer enhanced oxidative stability, which is crucial for compatibility with high-voltage cathodes, and can help form a stable solid-electrolyte interphase (SEI) on the lithium metal anode, improving cycling efficiency and lifespan. nih.govpsu.educornell.eduuchicago.edu

The core structure of this compound contains a fluorinated ether motif. While the free hydroxyl groups would be reactive toward lithium metal anodes, the underlying molecular framework is highly desirable. If the diol functionality were to be capped or derivatized, the resulting molecule could function as a novel electrolyte co-solvent. The presence of the trifluoromethyl group would contribute to the desirable properties seen in other fluorinated ethers, such as high antioxidant capabilities and the ability to form a robust, LiF-rich SEI. rsc.orgnih.gov

| Fluorinated Ether | Key Properties | Observed Performance Benefit | Reference |

|---|---|---|---|

| bis(2-fluoroethoxy) methane (B114726) (BFME) | Mono-fluorinated, enhanced solvated ability | Improved ionic conductivity and wide temperature range (-60 to 60 °C) operation. | nih.gov |

| 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) | High oxygen solubility, nonpolar fluorocarbons | Mitigates polysulfide dissolution in Li-S batteries; enables higher current densities in Li-air batteries. | psu.educornell.edu |

| Terminally fluorinated ether (5FDEE) | Compatible with LiPF₆ salt | Remarkable cycling stability (>550 cycles) and high coulombic efficiency (>99.9%) in Li‖NMC811 cells. | rsc.org |

Applications in Design of Fluoro-Organic Scaffolds for Chemical Biology or Drug Discovery Research

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds for biological screening. nih.govdoaj.org The incorporation of fluorine into these scaffolds is a widely used strategy to enhance the pharmacological profile of drug candidates. nih.govelsevierpure.comresearchgate.net

This compound is an attractive starting point for the construction of novel fluoro-organic scaffolds. Its utility lies in its dense and versatile functionality:

Diol Group : The two hydroxyl groups provide reactive handles for derivatization. They can be used to connect the scaffold to other molecular fragments, linkers, or pharmacophores through ester, ether, or other covalent bonds. nbinno.com

Trifluoromethyl Group : This group is pre-installed, imparting the known benefits of fluorination, such as increased metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes. nih.govnih.gov

Methoxy (B1213986) Group : This ether functionality adds another point of structural diversity and can influence the scaffold's solubility and hydrogen-bonding capabilities.

By using this compound as a central building block, chemists can systematically build libraries of complex and three-dimensional molecules. The defined stereochemistry that can be potentially set at the central carbon allows for the creation of structurally precise scaffolds, which is critical for understanding structure-activity relationships in drug discovery. nih.gov

| Functional Group | Potential Synthetic Application in Scaffolds | Contribution to Scaffold Properties |

|---|---|---|

| Geminal Diol (-C(OH)₂) | Acts as a versatile connection point for attaching other molecular fragments via esterification, etherification, or conversion to other functional groups. | Provides two points for diversification, enabling the creation of complex, multi-armed scaffolds. |

| Trifluoromethyl (-CF₃) | Serves as a key structural element incorporated directly from the building block. | Enhances metabolic stability, modulates lipophilicity and pKa, can improve binding affinity to biological targets. nih.govnih.gov |

| Methoxy (-OCH₃) | Provides an additional site for potential modification or can be retained as a fixed structural feature. | Influences polarity, solubility, and hydrogen-bonding capacity of the final molecule. |

Exploration in Advanced Materials Research (excluding direct material properties or industrial applications)

Precursors to Fluorinated Polymers or Co-polymers

Information regarding the use of this compound as a precursor in the synthesis of fluorinated polymers or co-polymers is not available in the public domain based on the conducted research.

Future Research Directions and Open Questions

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 2,2,2-Trifluoro-1-methoxyethane-1,1-diol and its derivatives will likely prioritize green and sustainable methodologies. Current approaches to trifluoromethylated alcohols often rely on stoichiometric reagents and harsh conditions. Future research should focus on catalytic and environmentally benign alternatives.

Key areas of exploration include:

Photocatalysis: Visible-light-mediated reactions offer a powerful tool for forming C-CF3 bonds under mild conditions, reducing the need for aggressive reagents. advanceseng.com Research could target the photocatalytic hydration of trifluoromethylated precursors in methanol (B129727) to form the target diol.

Flow Chemistry: Continuous-flow reactors provide enhanced control over reaction parameters, improve safety for exothermic reactions, and facilitate scalability. acs.org Developing a flow-based synthesis would represent a significant advance for producing trifluoromethylated heterocycles and related structures. acs.org

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product is a cornerstone of green chemistry. This could involve catalytic transfer hydrogenation or direct C-H functionalization, avoiding the pre-functionalization of substrates. advanceseng.comcas.cn

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Visible-Light Photocatalysis | Utilizes light as a catalyst to drive reactions, often employing readily available trifluoromethyl sources like 2-Bromo-3,3,3-trifluoro-1-propene (BTP). advanceseng.com | Mild reaction conditions, avoids harsh reagents, high functional group tolerance. advanceseng.com |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream within a microreactor, allowing for precise control over temperature, pressure, and mixing. acs.org | Enhanced safety, improved yield and purity, easier scalability. acs.org |

| Asymmetric Transfer Hydrogenation | A catalytic method for producing enantioenriched alcohols using environmentally friendly hydrogen sources. advanceseng.com | High stereoselectivity, mild conditions, sustainable. advanceseng.com |

| Direct C-H Activation | Involves the direct functionalization of a carbon-hydrogen bond, eliminating the need for pre-functionalized starting materials. cas.cn | Increased atom economy, reduced synthetic steps, access to novel derivatives. cas.cn |

Discovery of New Reactivity Patterns and Transformative Reactions

The unique electronic properties conferred by the trifluoromethyl group significantly influence molecular reactivity. advanceseng.comruhr-uni-bochum.de Future work should aim to uncover novel transformations involving this compound and its derivatives.

Promising research avenues include:

C-F Bond Functionalization: While challenging due to the strength of the C-F bond, the selective activation of a single C-F bond in the CF3 group could open pathways to difluoromethyl or monofluoromethyl motifs, which are valuable in medicinal chemistry. researchgate.net

Diol as a Directing Group: The geminal diol functionality could be exploited as a directing group to control the regioselectivity of reactions at other positions in more complex derivatives.

Cycloaddition Reactions: Derivatives such as β-trifluoromethylated enones, which could potentially be synthesized from the target compound, are excellent partners in cycloaddition reactions for creating complex, CF3-substituted O-heterocycles. acs.org

Table 2: Potential Transformative Reactions to Explore

| Reaction Type | Description | Potential Outcome |

| Selective C-F Activation | Cleavage of a single C(sp³)–F bond to enable further functionalization. researchgate.net | Synthesis of difluoromethylated or monofluoromethylated analogues. |

| Ligand-Controlled Cycloaddition | Palladium-catalyzed reactions of derivatives (e.g., enones) with dipoles to form various heterocyclic structures. acs.org | Access to novel α-CF3-substituted tetrahydro-2H-pyrans and 5-oxaspiro[2.4]heptanes. acs.org |

| Diol-Directed C-H Functionalization | Using the hydroxyl groups to direct a catalyst to a specific C-H bond for functionalization. | High regioselectivity in the synthesis of complex derivatives. |

| Deoxyfluorination | Replacement of hydroxyl groups with fluorine atoms using reagents like sulfonyl fluorides. acs.org | Synthesis of polyfluorinated aliphatic chains. |

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

Future applications in this area include:

Reaction Optimization: ML algorithms can rapidly optimize complex multi-parameter reactions, such as electrochemical trifluoromethylation, by analyzing data from a limited number of experiments, saving time and resources. rsc.orgchemrxiv.orgresearchgate.net

Predicting Reaction Outcomes: AI models, treating reactions as a translation problem between reactants and products, can predict the outcomes of unknown reactions with high accuracy, potentially outperforming human chemists. cam.ac.uk This can guide experimental design and avoid failed reactions.

De Novo Drug Design: AI can be used to design new molecules containing the trifluoro-gem-diol-ether motif. Recently, a deep learning model called F-CPI was developed specifically to predict how fluorine substitution affects a compound's biological activity, which could be a powerful tool for designing new drug candidates. researchgate.net

Table 3: Applications of AI and Machine Learning

| Application | AI/ML Approach | Potential Impact |

| Reaction Condition Optimization | Algorithms analyze reaction parameters (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. rsc.orgresearchgate.net | Rapid identification of optimal synthetic conditions, leading to greener and more efficient processes. rsc.org |

| Outcome Prediction | Sequence-to-sequence models (Transformers) and Graph Neural Networks (GNNs) learn from vast reaction databases to predict products for unseen reactants. cam.ac.ukchemcopilot.com | Higher success rate in synthesis, discovery of novel reaction pathways. |

| Property Prediction & Compound Design | Deep learning models are trained to correlate molecular structure with biological activity or physicochemical properties. researchgate.net | Design of novel derivatives with enhanced potency, stability, or solubility for specific applications. researchgate.nethovione.com |

| Retrosynthesis Planning | AI tools analyze a target molecule and propose a step-by-step synthetic pathway from available starting materials. | Streamlined planning of complex syntheses. |

Exploration of Self-Assembly and Supramolecular Chemistry with Derivatives

The introduction of fluorinated moieties into molecules is known to drive self-assembly into unique supramolecular architectures. rsc.orgrsc.org The distinct polarity and hydrogen-bonding capabilities of the diol group, combined with the fluorous nature of the CF3 group, make derivatives of this compound promising candidates for creating novel materials.

Key research questions to address are:

Formation of Self-Assembled Monolayers (SAMs): Can derivatives functionalized with groups like thiols or silanes form highly ordered, liquid-repellent SAMs on surfaces? rsc.orgresearchgate.net The stiff, helical geometry often adopted by perfluorinated chains can lead to densely packed and stable monolayers. researchgate.net

Supramolecular Motifs: What types of intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π-π stacking) will dominate in the crystal structures of more complex derivatives? Studies on related compounds like 9-trifluoromethylxanthenediols have revealed intricate packing motifs. acs.orgnih.gov

Polymer and Nanotube Formation: Could the compound serve as a building block for fluorinated polymers or peptide-polymer conjugates that self-assemble into higher-order structures like nanotubes? rsc.orgnih.gov

Table 4: Supramolecular and Self-Assembly Research Directions

| System | Description | Potential Properties and Applications |

| Fluorinated Self-Assembled Monolayers (F-SAMs) | Monomolecular layers formed by adsorbing functionalized derivatives onto a substrate. rsc.org | Low surface energy, chemical inertness, hydrophobicity; useful for coatings and electronics. researchgate.netyoutube.com |

| Crystal Engineering | The design and synthesis of crystalline solids with desired structures and properties based on intermolecular interactions. acs.orgnih.gov | Development of new materials with specific optical or electronic properties. |

| Fluorinated Polymers | Polymers incorporating the trifluoromethyl diol motif into their structure. rsc.org | High thermal and chemical resistance, unique morphologies from solution self-assembly. rsc.org |

| Peptide-Polymer Conjugates | Hybrid molecules that combine the self-assembly properties of peptides with the characteristics of fluoropolymers. nih.gov | Formation of well-defined nanostructures like tubes for applications in nanotechnology and biomedicine. nih.gov |

Advanced Spectroscopic Characterization under Extreme Conditions

To fully understand the fundamental properties of this compound and its derivatives, it is crucial to study their behavior under non-standard conditions. Advanced spectroscopic techniques can provide insights into molecular structure, bonding, and dynamics.

Future studies could involve:

High-Pressure Spectroscopy: Investigating how extreme pressure affects the hydrogen-bonding network of the diol and the conformational preferences of the molecule.

Low-Temperature Spectroscopy: Using techniques like matrix isolation infrared spectroscopy or low-temperature NMR to trap and characterize unstable intermediates or conformers that are not observable at room temperature. The HITRAN database, for example, includes ethane (B1197151) spectra obtained at temperatures as low as 166 K to understand its vibrational properties. reading.ac.uk

Electron Energy-Loss Spectroscopy (EELS): This technique, often coupled with transmission electron microscopy, can provide quantitative chemical information at high spatial resolution, which would be valuable for characterizing self-assembled nanostructures or thin films. arxiv.org

Table 5: Advanced Spectroscopic Techniques and Research Goals

| Technique | Condition | Research Question |

| Raman and Infrared (IR) Spectroscopy | High Pressure | How do intermolecular interactions and bond strengths change under compression? |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Low Temperature | Can different conformers be isolated and characterized? What is the energy barrier to their interconversion? |

| Electron Energy-Loss Spectroscopy (EELS) | High Spatial Resolution | What is the local chemical composition and bonding environment in nanostructured materials derived from the compound? arxiv.org |

| Terahertz (THz) Spectroscopy | Ambient/Variable Temperature | What are the low-frequency vibrational modes corresponding to collective motions and intermolecular interactions? |

Unexplored Stereochemical Control in Complex Derivatives

Introducing stereocenters into derivatives of this compound is essential for applications in life sciences. Achieving precise control over stereochemistry, especially in complex cyclic systems, remains a significant challenge.

Future research should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric reactions, such as aldol (B89426) reactions with unsaturated trifluoromethyl ketones, to create optically enriched products with quaternary trifluoromethyl carbinol centers. sioc-journal.cn

Stereochemical Editing: Applying novel methods to selectively invert stereocenters in a pre-existing molecule. For instance, photoredox-catalyzed isomerization can convert cis-1,2-diols to the more stable trans-diequatorial-1,2-diols, a transformation that is difficult to achieve with traditional methods. nih.govnih.gov This "editing" logic provides a powerful tool for accessing specific diastereomers. nih.gov

Substrate and Ligand Control: Investigating how the choice of substrate and catalyst ligand can dictate the stereochemical outcome of reactions, such as in palladium-catalyzed cycloadditions where ligands can determine whether a five- or six-membered ring is formed. acs.org

Table 6: Strategies for Stereochemical Control

| Strategy | Description | Key Challenge/Goal |

| Catalytic Asymmetric Synthesis | Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over others. sioc-journal.cn | Creating multiple stereocenters with high selectivity in a single step. |

| Stereochemical Editing | Post-synthetic modification to invert a specific stereocenter, often switching from a kinetically to a thermodynamically favored product. nih.govnih.gov | Achieving selective isomerization of one stereocenter in a molecule with many. |

| Ligand-Controlled Selectivity | Employing specific ligands in metal-catalyzed reactions to control the stereochemistry of the product. acs.org | Designing ligands that provide high levels of stereochemical induction for new transformations. |

| Substrate-Controlled Synthesis | Utilizing the existing stereochemistry within a starting material to direct the formation of new stereocenters. | Understanding and predicting the directing effects of the trifluoromethyl-diol-ether moiety. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.